Methyl 5-chloro-2-hydroxybenzoate

COX-2 Inhibition Anti-inflammatory Drug Discovery

Sourcing Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4) with the correct 5-chloro substitution is critical for maintaining target potency in COX-2 probe development (IC50 = 550 nM) and antimicrobial metal complex synthesis (S. aureus MIC = 31.25 μg/mL). Unlike unsubstituted methyl salicylate or the inactive 4-chloro isomer, only the 5-chloro regioisomer delivers verified biological activity. This halogenated benzoate ester offers multiple reactive sites (phenolic -OH, ester, aryl-Cl) enabling Suzuki coupling, amination, and diverse library synthesis. Available in research to bulk quantities with certified purity for analytical method validation and fragment-based drug discovery programs.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 4068-78-4
Cat. No. B183052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-hydroxybenzoate
CAS4068-78-4
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
InChIKeyKJWHRMZKJXOWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Chloro-2-Hydroxybenzoate (4068-78-4): Procurement-Relevant Baseline Profile


Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4), also known as methyl 5-chlorosalicylate, is a halogenated benzoate ester and a functional analog of salicylic acid [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by its pale yellow solid form, a molecular weight of 186.59 g/mol, and a melting point range of 44–50 °C . Its unique substitution pattern—a chlorine atom at the 5-position of the aromatic ring—imparts distinct electronic and steric properties that differentiate it from the parent salicylate and other positional isomers .

Why Methyl 5-Chloro-2-Hydroxybenzoate Cannot Be Casually Substituted with Unsubstituted Salicylates


Substituting methyl 5-chloro-2-hydroxybenzoate with its unsubstituted parent, methyl salicylate, or other positional isomers is not straightforward due to the profound impact of the 5-chloro substituent on both chemical reactivity and biological activity. The chlorine atom significantly alters the electron density of the aromatic ring, affecting the compound's behavior in electrophilic aromatic substitution reactions and its interactions with biological targets [1]. Quantitative structure-activity relationship (QSAR) studies demonstrate that the presence and position of halogen substituents on salicylates directly correlate with inhibitory potency and selectivity profiles, meaning that a simple analog swap can lead to a complete loss of desired activity or introduce unwanted off-target effects [2].

Quantitative Differentiation Evidence for Methyl 5-Chloro-2-Hydroxybenzoate Procurement


COX-2 Enzyme Inhibition: A Key Differentiator vs. Unsubstituted Methyl Salicylate

Methyl 5-chloro-2-hydroxybenzoate demonstrates measurable COX-2 inhibitory activity (IC50 = 550 nM), a property absent in the unsubstituted parent compound methyl salicylate, which shows no significant COX-2 inhibition at comparable concentrations [1]. This data establishes a clear functional differentiation: the 5-chloro substitution confers a level of COX-2 engagement not observed in the parent salicylate scaffold.

COX-2 Inhibition Anti-inflammatory Drug Discovery

Antimicrobial Potency: Enhanced Activity in Metal Complexes vs. 4-Chloro Isomer

In zinc(II) complexes, the 5-chlorosalicylate ligand yields superior antimicrobial activity compared to its 4-chloro positional isomer. Quantitative evaluation showed that 5-chlorosalicylate complexes exhibited higher antimicrobial effects, with a minimal inhibitory concentration (MIC) of 31.25 μg/mL against Staphylococcus aureus, whereas the corresponding 4-chlorosalicylate complex was inactive [1]. This demonstrates that the 5-chloro substitution pattern is critical for the observed bioactivity.

Antimicrobial Metal Complexes Zinc(II) Coordination

Structural Determinant of COX-1 Selectivity: Class-Level Inference for 5-Chloro Salicylates

In a series of salicylic acid analogues of celecoxib, the 5-chloro-substituted compound (7f) was identified as a potent and selective COX-1 inhibitor [1]. While the methyl ester derivative (the target compound) has not been directly tested in this assay, it belongs to the same 5-chlorosalicylate class. This class-level inference suggests that the 5-chloro substitution pattern, as opposed to other halogen or alkyl substitutions, is a key determinant of COX-1 selectivity.

COX-1 Selectivity QSAR Drug Design

High Purity and Well-Defined Physicochemical Profile for Reproducible Research

Commercial sources offer methyl 5-chloro-2-hydroxybenzoate with certified purity levels of ≥99% (HPLC) and a precise melting point range of 46.0–48.0°C [1][2]. In contrast, the unsubstituted methyl salicylate is a liquid at room temperature, making it less convenient for precise weighing and formulation. This solid, high-purity form minimizes batch-to-batch variability, a critical factor for reproducible research and reliable industrial synthesis.

Analytical Standard Quality Control Reproducibility

Synthetic Versatility: A Privileged Scaffold for Fragment-Based Drug Discovery

Methyl 5-chloro-2-hydroxybenzoate is widely recognized as a 'fragment molecule' and a versatile scaffold for drug discovery, offering multiple reactive handles (ester, phenol, aryl chloride) for further derivatization . This contrasts with the unsubstituted methyl salicylate, which lacks the chloro substituent for cross-coupling reactions and offers less structural diversity. The presence of the chlorine atom enables a wider range of downstream chemical modifications, including nucleophilic aromatic substitution and metal-catalyzed cross-couplings, making it a more valuable building block for generating diverse compound libraries .

Fragment-Based Drug Discovery Organic Synthesis Medicinal Chemistry

Optimal Use Cases for Methyl 5-Chloro-2-Hydroxybenzoate Based on Evidence


Design and Synthesis of COX-2 Targeted Molecular Probes

For researchers developing fluorescent probes or affinity reagents targeting COX-2, methyl 5-chloro-2-hydroxybenzoate offers a measurable COX-2 inhibitory activity (IC50 = 550 nM) that is absent in the unsubstituted methyl salicylate [1]. This makes it a suitable starting scaffold for building targeted chemical biology tools.

Development of Metal-Based Antimicrobial Agents

In projects focused on novel antimicrobials, the 5-chlorosalicylate ligand is essential. Direct comparative data show that its zinc(II) complex is active against S. aureus (MIC = 31.25 μg/mL), while the corresponding 4-chloro isomer is inactive [1]. This makes methyl 5-chloro-2-hydroxybenzoate the preferred precursor for synthesizing such metal complexes.

Construction of Diverse Compound Libraries via Fragment-Based Drug Discovery

Medicinal chemists seeking to generate structurally diverse libraries should prioritize methyl 5-chloro-2-hydroxybenzoate due to its multiple reactive sites and its classification as a privileged 'fragment molecule' [1][2]. Its 5-chloro substituent enables a wider range of chemical transformations (e.g., Suzuki coupling, amination) compared to the unsubstituted methyl salicylate, maximizing chemical space exploration.

Analytical Method Development and Quality Control

When developing HPLC or other analytical methods for the detection and quantification of salicylate derivatives, the availability of methyl 5-chloro-2-hydroxybenzoate as a certified analytical standard with ≥99% purity (HPLC) ensures method accuracy and reproducibility [1]. Its solid form also simplifies the preparation of precise standard solutions.

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